Cas no 1410810-15-9 (methyl cis-3-formylcyclobutanecarboxylate)

methyl cis-3-formylcyclobutanecarboxylate 化学的及び物理的性質
名前と識別子
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- rel-methyl (1s,3s)-3-formylcyclobutane-1-carboxylate
- cis-3-Formyl-cyclobutanecarboxylic acid methyl ester
- methyl cis-3-formylcyclobutanecarboxylate
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- MDL: MFCD30802431
- インチ: 1S/C7H10O3/c1-10-7(9)6-2-5(3-6)4-8/h4-6H,2-3H2,1H3/t5-,6+
- InChIKey: LGQLZBUFWUZWAF-OLQVQODUSA-N
- ほほえんだ: [C@@H]1(C(OC)=O)C[C@H](C=O)C1
methyl cis-3-formylcyclobutanecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN8492057-500mg |
Methyl(1s |
1410810-15-9 | 3s)-3-formylcyclobutane-1-carboxylate | 500mg |
RMB 8737.60 | 2025-02-21 | |
eNovation Chemicals LLC | Y1129294-250mg |
cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |
1410810-15-9 | 95% | 250mg |
$570 | 2023-05-18 | |
Cooke Chemical | LN8492057-100mg |
Methyl(1s |
1410810-15-9 | 3s)-3-formylcyclobutane-1-carboxylate | 100mg |
RMB 4364.00 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0815-5g |
cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |
1410810-15-9 | 95% | 5g |
¥51414.37 | 2024-04-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0815-250mg |
cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |
1410810-15-9 | 95% | 250mg |
¥4109.65 | 2024-04-20 | |
eNovation Chemicals LLC | Y1472955-1g |
cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |
1410810-15-9 | 95% | 1g |
$1765 | 2024-07-28 | |
eNovation Chemicals LLC | Y1472955-500mg |
cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |
1410810-15-9 | 95% | 500mg |
$940 | 2024-07-28 | |
eNovation Chemicals LLC | Y1472955-5g |
cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |
1410810-15-9 | 95% | 5g |
$6585 | 2024-07-28 | |
eNovation Chemicals LLC | Y1472955-250mg |
cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |
1410810-15-9 | 95% | 250mg |
$525 | 2025-02-28 | |
eNovation Chemicals LLC | Y1472955-500mg |
cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |
1410810-15-9 | 95% | 500mg |
$940 | 2025-02-28 |
methyl cis-3-formylcyclobutanecarboxylate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
methyl cis-3-formylcyclobutanecarboxylateに関する追加情報
Comprehensive Overview of Methyl Cis-3-Formylcyclobutanecarboxylate (CAS No. 1410810-15-9)
Methyl cis-3-formylcyclobutanecarboxylate, identified by the CAS registry number 1410810-15-9, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound, belonging to the class of esters, features a cyclobutane ring with a formyl group at the 3-position and a methyl ester group attached to the carboxylic acid moiety. The cis configuration denotes the spatial arrangement of these substituents on the cyclobutane ring, which plays a crucial role in its chemical reactivity and biological activity.
The synthesis of methyl cis-3-formylcyclobutanecarboxylate involves advanced organic chemistry techniques, including ring-closing metathesis and subsequent functionalization. Recent studies have highlighted its utility as a versatile building block in the construction of complex molecular architectures. For instance, researchers have employed this compound in the development of bioactive molecules targeting specific cellular pathways, demonstrating its potential in drug discovery.
One of the most intriguing aspects of methyl cis-3-formylcyclobutanecarboxylate is its ability to participate in enantioselective reactions. The cyclobutane ring's rigidity and the steric effects introduced by the formyl and ester groups make it an ideal substrate for asymmetric catalysis. A groundbreaking study published in Nature Chemistry showcased its use in a highly enantioselective aldol reaction, yielding chiral products with exceptional optical purity. This finding underscores its importance in modern organic synthesis.
In addition to its synthetic applications, methyl cis-3-formylcyclobutanecarboxylate has been explored for its pharmacological properties. Preclinical studies indicate that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in anti-cancer drug development. Furthermore, its unique structure allows for easy modification, enabling researchers to fine-tune its pharmacokinetic properties for improved bioavailability.
The environmental impact of methyl cis-3-formylcyclobutanecarboxylate has also been a topic of recent research. Studies conducted under simulated environmental conditions reveal that this compound undergoes rapid biodegradation, minimizing its ecological footprint. This characteristic is particularly appealing for industries seeking sustainable chemical solutions.
From an industrial perspective, the production of methyl cis-3-formylcyclobutanecarboxylate has been optimized through continuous-flow synthesis methods. These methods not only enhance reaction efficiency but also reduce waste generation, aligning with current trends toward green chemistry practices.
In summary, methyl cis-3-formylcyclobutanecarboxylate (CAS No. 1410810-15-9) stands out as a multifaceted compound with applications spanning organic synthesis, pharmacology, and environmental science. Its unique structural features and reactivity make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new facets of its utility, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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